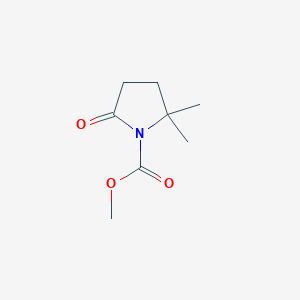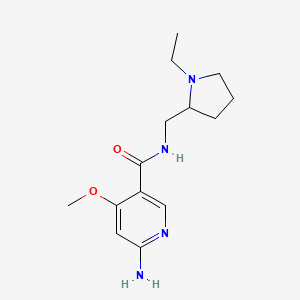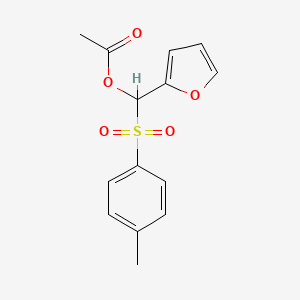![molecular formula C26H32CuN2O2 B12885565 Bis[o-(N-cyclohexylformimidoyl)phenolato]copper CAS No. 17084-40-1](/img/structure/B12885565.png)
Bis[o-(N-cyclohexylformimidoyl)phenolato]copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[o-(N-cyclohexylformimidoyl)phenolato]copper is a coordination compound with the molecular formula C26H32CuN2O2. This compound features a copper ion coordinated by two phenolate ligands, each containing a cyclohexylformimidoyl group. It is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[o-(N-cyclohexylformimidoyl)phenolato]copper typically involves the reaction of copper(II) salts with the corresponding phenolate ligands. One common method includes the following steps:
Ligand Preparation: The phenolate ligands are synthesized by reacting cyclohexylamine with salicylaldehyde to form the Schiff base.
Complex Formation: The Schiff base ligands are then reacted with a copper(II) salt, such as copper(II) acetate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate complex formation.
Isolation: The resulting complex is isolated by filtration, washed with cold solvent, and dried under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[o-(N-cyclohexylformimidoyl)phenolato]copper undergoes various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, where it is oxidized to a higher oxidation state.
Reduction: The compound can also undergo reduction reactions, where the copper center is reduced to a lower oxidation state.
Substitution: Ligand exchange reactions can occur, where the phenolate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. These reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in alcoholic solvents.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent to one that favors the new ligand.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions result in new copper complexes with different ligands.
Applications De Recherche Scientifique
Bis[o-(N-cyclohexylformimidoyl)phenolato]copper has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Bis[o-(N-cyclohexylformimidoyl)phenolato]copper involves its interaction with molecular targets and pathways. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to apoptosis in cancer cells. Additionally, the compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death.
Comparaison Avec Des Composés Similaires
Bis[o-(N-cyclohexylformimidoyl)phenolato]copper can be compared with other similar copper complexes, such as:
Bis[2-[(cyclohexylimino)methyl]phenolato-N,O]copper: Similar in structure but with different substituents on the phenolate ligands.
Bis[4-bromo-2-(cyclohexyliminomethyl)phenolato]copper(II): Contains bromine atoms, which can influence its reactivity and properties.
µ-phenolato copper(II) binuclear complexes: These complexes have different bridging ligands, such as hydroxo, ethanolato, azido, and cyanato, which affect their electronic states and magnetic properties.
Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.
Propriétés
Numéro CAS |
17084-40-1 |
|---|---|
Formule moléculaire |
C26H32CuN2O2 |
Poids moléculaire |
468.1 g/mol |
Nom IUPAC |
copper;2-(cyclohexyliminomethyl)phenolate |
InChI |
InChI=1S/2C13H17NO.Cu/c2*15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12;/h2*4-6,9-10,12,15H,1-3,7-8H2;/q;;+2/p-2 |
Clé InChI |
ONTTULXUPZWBPN-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)N=CC2=CC=CC=C2[O-].C1CCC(CC1)N=CC2=CC=CC=C2[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12885494.png)

![2-Chloro-1-(2-(hydroxymethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12885513.png)
![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12885515.png)






